N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structures
Mechanism of Action
Target of Action
Similar compounds have been shown to target various enzymes and receptors . The sulfone group in these compounds can act as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
It’s known that the sulfone group can act as an electron-output site . This suggests that the compound may interact with its targets by donating or accepting electrons, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in hydrogen evolution and fungal growth .
Result of Action
Similar compounds have shown promising results in various applications, such as photocatalytic hydrogen evolution and fungicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzo[c][1,2,5]thiadiazole-4-sulfonamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share structural similarities and are used in similar applications.
Benzo[c][1,2,5]thiadiazole derivatives: Compounds such as bis(thiophen-2-yl)benzothiadiazole are also used in material science and medicinal chemistry.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific combination of thiophene and benzo[c][1,2,5]thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S4/c19-24(20,13-5-1-3-11-15(13)17-23-16-11)18-14(10-6-8-21-9-10)12-4-2-7-22-12/h1-9,14,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFWQQMGSXQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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